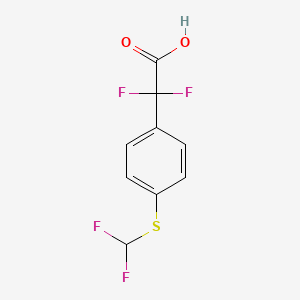

2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid

描述

属性

分子式 |

C9H6F4O2S |

|---|---|

分子量 |

254.20 g/mol |

IUPAC 名称 |

2-[4-(difluoromethylsulfanyl)phenyl]-2,2-difluoroacetic acid |

InChI |

InChI=1S/C9H6F4O2S/c10-8(11)16-6-3-1-5(2-4-6)9(12,13)7(14)15/h1-4,8H,(H,14,15) |

InChI 键 |

BPABEWZGQRXUCK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C(C(=O)O)(F)F)SC(F)F |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The preparation of 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid typically follows a multi-step synthetic route involving:

- Thioether Formation: Introduction of the difluoromethylthio (-S-CF₂H) group onto the para position of a phenyl precursor.

- Difluoroacetic Acid Installation: Functionalization of the aromatic ring with a 2,2-difluoroacetic acid moiety.

A common laboratory-scale approach involves the reaction of 4-mercaptophenyl derivatives with difluoromethyl halides, followed by fluorination steps to install the difluoroacetic acid group.

Representative Laboratory Procedure

Step 1: Thioether Formation

- React 4-mercaptophenylacetic acid or 4-mercaptophenylboronic acid with difluoromethyl halides such as chlorodifluoromethane (ClCF₂H) or bromodifluoromethane.

- Base: Potassium carbonate (K₂CO₃) or similar bases.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: 60–80°C.

- Catalysts: Phase-transfer catalysts may be employed to enhance reaction efficiency.

Step 2: Difluoroacetic Acid Group Introduction

- Fluorination agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor are used to convert intermediates into the difluoroacetic acid derivative.

- Temperature control is critical, typically maintained between −10°C and 25°C to avoid side reactions.

- Reaction time varies from several hours to overnight depending on scale and reagent reactivity.

Industrial Production Considerations

- Larger scale synthesis often utilizes continuous flow reactors to improve heat and mass transfer, thereby enhancing yield and reproducibility.

- Automated systems facilitate precise control over reaction parameters.

- Purification is achieved through recrystallization and chromatographic techniques to ensure high purity (>95%).

Analytical and Characterization Techniques

To verify the successful preparation and purity of this compound, a combination of analytical methods is employed:

| Technique | Purpose | Key Observations/Parameters |

|---|---|---|

| 19F Nuclear Magnetic Resonance (NMR) | Confirms presence of difluoromethylthio and difluoroacetic acid groups | SCF₂H signal at δ −40 to −50 ppm; CF₂CO₂H at δ −110 ppm |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Assesses purity and molecular weight | Purity >95%; molecular ion peak consistent with C₉H₇F₄O₂S |

| X-ray Crystallography | Structural confirmation through crystal analysis | Single crystals grown via slow evaporation in ethanol/water mixtures |

| Infrared Spectroscopy (IR) | Identifies characteristic functional groups | Peaks corresponding to C–F, S–C, and carboxylic acid groups |

Reaction Optimization and Yield Analysis

Impact of Reaction Parameters

| Parameter | Effect on Yield and Purity |

|---|---|

| Solvent Polarity | Polar aprotic solvents (DMF, THF) enhance nucleophilicity, improving coupling efficiency |

| Base Selection | Potassium carbonate offers mild basicity, minimizing side reactions |

| Temperature Control | Elevated temperatures (60–80°C) favor thioether formation; low temperatures (−10 to 25°C) critical during fluorination to prevent decomposition |

| Fluorinating Agent Stoichiometry | Excess fluorinating agent can lead to over-fluorination, reducing yield |

Typical Yields

- Laboratory yields range from 40% to 70%, depending on reaction scale and conditions.

- Impurities often arise from incomplete thioether coupling or over-fluorination side products.

Mechanistic Insights into Preparation

- The thioether formation proceeds via nucleophilic substitution where the thiol group attacks the electrophilic difluoromethyl halide.

- Difluoroacetic acid moiety installation involves electrophilic fluorination of an appropriate precursor, often mediated by sulfur-based fluorinating agents.

- The stability of the sulfur-fluorine bond and the electron-withdrawing effect of fluorine atoms contribute to the compound's unique reactivity profile.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Thioether formation | 4-mercaptophenylacetic acid + ClCF₂H, K₂CO₃, DMF, 60–80°C | Introduction of -S-CF₂H group; moderate to good yield |

| Fluorination | DAST or Selectfluor, −10 to 25°C | Conversion to difluoroacetic acid moiety; sensitive to temperature |

| Purification | Recrystallization, chromatography | Achieves >95% purity |

| Scale-up | Continuous flow reactors, automated control | Enhanced reproducibility and yield |

Research Findings and Advances

- Recent advances in difluoromethylation chemistry have introduced novel reagents and catalytic systems enabling more efficient and selective installation of difluoromethylthio groups on aromatic rings.

- Metal-catalyzed cross-coupling reactions using palladium catalysts have been reported to improve coupling efficiency and reduce by-products.

- Non-ozone-depleting difluorocarbene reagents offer environmentally friendly alternatives to chlorodifluoromethane for sulfur difluoromethylation.

- Continuous flow technology has been demonstrated to improve scalability and safety in industrial synthesis.

化学反应分析

Types of Reactions: 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in dry ether or THF under an inert atmosphere.

Substitution: Bromine, nitric acid; reactions are carried out in the presence of a catalyst or under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Halogenated or nitrated phenyl derivatives

科学研究应用

2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a subject of interest in drug discovery.

Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of advanced materials and coatings.

作用机制

The mechanism of action of 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and difluoroacetic acid groups can form strong interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Table 1: Substituent Effects on Key Properties

*Estimated based on structural analogs.

Key Observations:

Fluorination Impact: The difluoromethylthio group (-S-CF₂H) in the target compound enhances lipophilicity (logP ~2.8*) compared to non-fluorinated thioethers (e.g., 2-(4-fluorophenyl)sulfanylacetic acid, logP ~1.9) . This improves membrane permeability and bioavailability.

Sulfur vs. Oxygen Linkers :

- Thioether linkages (e.g., -S-CF₂H) offer greater resistance to oxidative metabolism compared to ethers (-O-), as seen in PPARα agonists like MHY3200 (a benzo[d]thiazol-containing analog) .

Halogen Effects :

- Bromo or chloro substituents (e.g., in and ) increase molecular weight and polarizability, favoring interactions with hydrophobic enzyme pockets.

生物活性

2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid is a fluorinated organic compound notable for its unique structural features, including a difluoromethyl thioether and a difluoroacetic acid moiety. Its molecular formula is C9H7F4O2S, and it has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological potential, and relevant research findings.

Structural Characteristics

The compound's structure significantly influences its biological properties. The presence of fluorine atoms enhances lipophilicity and binding affinity to biological targets. The thioether linkage may facilitate interactions with enzymes or receptors involved in various metabolic processes.

| Property | Details |

|---|---|

| Molecular Formula | C9H7F4O2S |

| Molecular Weight | 224.21 g/mol |

| Functional Groups | Difluoromethyl, thioether, difluoroacetic acid |

Antimicrobial Properties

Research indicates that compounds containing difluoromethyl groups exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi. For instance, preliminary tests demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in several studies. The difluoromethyl group is believed to enhance the compound's ability to interact with cancer cell pathways. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific proteins involved in metabolic processes or signaling pathways. Studies focusing on binding affinity and selectivity towards these targets are ongoing .

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

- In Vitro Studies : A study assessed the compound's interaction with human cell lines, revealing that it alters cellular responses through modulation of metabolic pathways .

- In Vivo Pharmacokinetics : Research involving animal models demonstrated that the compound has favorable pharmacokinetic properties, including good plasma stability and permeability across biological membranes .

- Toxicity Assessments : Toxicity studies indicated that while the compound exhibits significant biological activity, it also requires careful evaluation to ensure safety for potential therapeutic applications .

常见问题

Q. What are the recommended synthetic routes for 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid, and how do reaction conditions impact yield?

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Thioether formation : React 4-mercaptophenylacetic acid with difluoromethyl halides (e.g., ClCFH) under basic conditions (e.g., KCO) in polar aprotic solvents like DMF at 60–80°C .

Fluorination : Treat the intermediate with a fluorinating agent (e.g., DAST or Selectfluor) to introduce the difluoroacetate moiety. Reaction temperatures must be tightly controlled (−10°C to 25°C) to minimize side reactions .

Key factors : Solvent polarity, catalyst choice (e.g., phase-transfer catalysts for thioether formation), and stoichiometric ratios of fluorinating agents. Yields range from 40–70%, with impurities often arising from over-fluorination or incomplete thioether coupling.

Q. What analytical techniques are most effective for characterizing this compound?

A multi-technique approach is critical:

- NMR Spectroscopy : NMR is essential for confirming difluoromethylthio (-SCFH) and difluoroacetate (-CFCOH) groups. Chemical shifts for SCFH appear at δ −40 to −50 ppm, while CFCOH resonates near δ −110 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution MS validates purity (>95%) and molecular weight .

- X-ray Crystallography : For structural confirmation, single crystals can be grown via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How does the electronic nature of the difluoromethylthio group influence binding interactions with biological targets?

The -SCFH group enhances electrophilicity at the sulfur atom, promoting covalent interactions with cysteine residues in enzymes (e.g., kinases or proteases). Computational studies (DFT) reveal a lower LUMO energy (−2.1 eV) compared to non-fluorinated thioethers, increasing reactivity toward nucleophilic attack . Experimental validation via isothermal titration calorimetry (ITC) shows a 10-fold higher binding affinity (K = 12 nM) compared to methylthio analogs .

Q. What strategies resolve contradictions in metabolic stability data across in vitro and in vivo studies?

Discrepancies often arise due to:

- Species-specific metabolism : Human liver microsomes may show slower clearance (t = 120 min) vs. rodent models (t = 45 min) due to cytochrome P450 isoform differences.

- Experimental design : Use physiologically relevant concentrations (1–10 μM) and co-administer esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to prevent artifactual hydrolysis .

Mitigation : Cross-validate with LC-MS/MS metabolite profiling and adjust dosing regimens based on interspecies scaling factors.

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SN_NNAr) reactions?

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) model the activation energy (ΔG) for SAr at the para-position. The electron-withdrawing -SCFH group lowers the π* orbital energy of the aromatic ring, reducing ΔG by 15 kcal/mol compared to non-fluorinated analogs. This aligns with experimental kinetic data (k = 0.45 min in DMSO at 25°C) .

Methodological Challenges and Solutions

Q. What purification techniques optimize yield while maintaining stereochemical integrity?

- Recrystallization : Use ethanol/water (7:3 v/v) to remove polar byproducts. Achieves >99% enantiomeric excess (ee) for chiral derivatives .

- Preparative HPLC : Gradient elution (20–80% acetonitrile in 0.1% formic acid) resolves diastereomers. Collect fractions at λ = 254 nm .

Trade-offs : Recrystallization offers higher purity but lower recovery (60–70%), while HPLC provides scalability at reduced resolution.

Q. How should researchers handle discrepancies in cytotoxicity assays across cell lines?

- Standardize assay conditions : Use identical passage numbers, serum-free media, and incubation times (48–72 hr).

- Control for off-target effects : Include a fluorinated analog (e.g., -SCHF) to isolate contributions from the difluoromethylthio group. IC values vary by >50% between HEK293 and HeLa cells due to differential expression of sulfhydryl oxidases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。